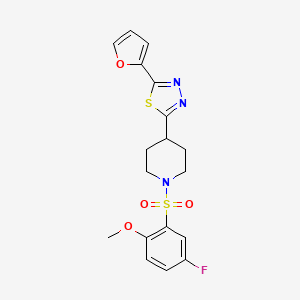

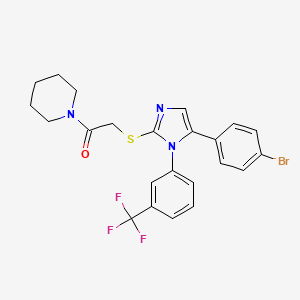

2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spectroscopic and Theoretical Investigation

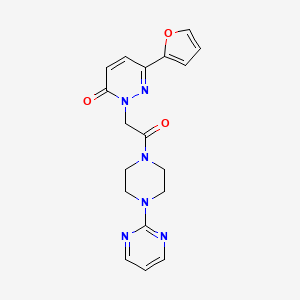

The study of 2-amino-1,3,4-thiadiazoles, including compounds like 2-amino-5-phenyl-1,3,4-thiadiazole (TB), has revealed dual fluorescence effects influenced by substituents and molecular aggregation. These effects are associated with charge transfer within the molecules, as confirmed by dipole moment changes and [TD] DFT calculations. Such properties suggest potential applications as fluorescence probes in biology and molecular medicine .

Synthesis and Antiproliferative Activity

A series of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were synthesized and their structures confirmed through various spectroscopic analyses. These compounds exhibited significant antiproliferative activity against human cancer cell lines, with some showing greater efficacy than cisplatin. The study highlights the influence of the 5-substituent on the antiproliferative activity of these thiadiazoles .

Antibacterial and Antitubercular Activities

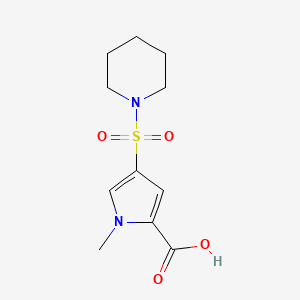

The synthesis of 7-[4-(5-amino-1,3,4 thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives was reported, with compounds characterized by various spectroscopic techniques. These derivatives demonstrated notable antibacterial activity against Gram-positive bacteria and moderate antitubercular activity against Mycobacterium tuberculosis H(37)Rv strain .

Spectroscopic and Crystal Structure Analysis

The molecular structures of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its morpholinomethyl derivative were determined through spectroscopic methods and X-ray crystallography. The crystal packing of these compounds was characterized by various intermolecular interactions, forming a supramolecular network .

Non-Typical Fluorescence Effects and Biological Activity

Research on selected 1,3,4-thiadiazole derivatives, including 2-amino-5-phenyl-1,3,4-thiadiazole (TB), has shown non-typical fluorescence effects influenced by substituents, molecular aggregation, and pH. These effects are linked to charge transfer processes and are significant for the potential pharmacological applications of these compounds, including antimycotic properties .

Carbonic Anhydrase Inhibitors

X-ray crystallographic studies have been conducted on 5-amino-1,3,4-thiadiazole-2-sulfonamide and its derivatives, revealing their binding to the human carbonic anhydrase isozyme II. The binding interactions and the positioning of the phenyl tail within the hydrophobic pocket of the enzyme provide insights that could aid in designing more effective inhibitors .

Applications De Recherche Scientifique

Pharmaceutical Research and Development

- The compound is referenced in a study on pharmaceutical patents, indicating its potential relevance in the development of new medications (Habernickel, 2001).

Synthesis and Chemical Properties

- Research has focused on synthesizing various derivatives of 1,3,4-thiadiazole, highlighting its chemical versatility and potential applications in creating new compounds with specific properties (Başoğlu et al., 2013).

Antimicrobial Activity

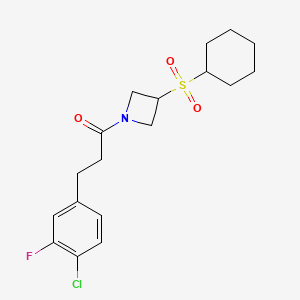

- Novel derivatives of 1,3,4-thiadiazole have been synthesized and investigated for their antibacterial activities, suggesting potential applications in developing new antibacterial agents (Wu Qi, 2014).

Spectroscopic and Theoretical Studies

- Studies have examined the fluorescence and biological activity of certain 1,3,4-thiadiazole derivatives. These findings could have implications for developing fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Antiproliferative Activity

- Certain 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiproliferative activity, indicating potential applications in cancer treatment (Matysiak et al., 2006).

Antiviral Activity

- Research into the synthesis and antiviral activity of 1,3,4-thiadiazole sulfonamide derivatives highlights potential applications in developing antiviral drugs (Chen et al., 2010).

Safety And Hazards

Without specific information on the compound, it’s difficult to provide accurate safety and hazard details. However, as a general rule, compounds containing sulfonyl groups, furan rings, thiadiazole rings, and fluoro and methoxy substituents should be handled with care. They could potentially pose risks depending on their specific physical and chemical properties, and how they interact with biological systems.

Orientations Futures

The future research directions would likely depend on the specific properties and potential applications of the compound. It could be interesting to explore its potential biological activities given the presence of functional groups and substructures that are commonly found in biologically active compounds.

Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis, more specific information or experimental data would be needed.

Propriétés

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4S2/c1-25-14-5-4-13(19)11-16(14)28(23,24)22-8-6-12(7-9-22)17-20-21-18(27-17)15-3-2-10-26-15/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZHMNRBEHDGHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)

![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)

![N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553242.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2553244.png)

![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)